tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
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Overview
Description
E3 ligase Ligand 14 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. This process tags proteins for degradation by the proteasome, a crucial mechanism for maintaining cellular homeostasis. E3 ligase Ligand 14 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a glutarimide subunit, which is then incorporated into the final ligand structure through a series of coupling reactions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of E3 ligase Ligand 14 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized ligands .
Scientific Research Applications
E3 ligase Ligand 14 has a wide range of scientific research applications:
Mechanism of Action
E3 ligase Ligand 14 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This ubiquitination marks the proteins for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Cereblon Ligands: These ligands bind to the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau Ligands: These ligands target the von Hippel-Lindau E3 ligase and are also used in PROTAC development.
Uniqueness
E3 ligase Ligand 14 is unique due to its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in targeted protein degradation. Its ability to form stable ternary complexes with target proteins and E3 ligases enhances its efficacy in degrading specific proteins .
Properties
Molecular Formula |
C38H52N4O7 |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44) |
InChI Key |
ZAGJVXJUYODMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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